molecular formula C14H22N2O B2562899 1-(4-Isopropoxybenzyl)piperazine CAS No. 21867-72-1

1-(4-Isopropoxybenzyl)piperazine

Cat. No. B2562899
CAS RN: 21867-72-1
M. Wt: 234.343
InChI Key: CZFKNKGWFGWBSD-UHFFFAOYSA-N
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Description

1-(4-Isopropoxybenzyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C14H22N2O and a molecular weight of 234.34 .


Synthesis Analysis

While specific synthesis methods for 1-(4-Isopropoxybenzyl)piperazine were not found, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of 1-(4-Isopropoxybenzyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The structure of piperazine derivatives can be influenced by different anionic structures, such as spherical, trigonal planar, tetrahedral, octahedral, polyhedral, and chain structures .


Physical And Chemical Properties Analysis

1-(4-Isopropoxybenzyl)piperazine has a molecular formula of C14H22N2O and a molecular weight of 234.34 . The effects of anionic geometry on hydrogen-bonding networks of bifunctional 1-(4-pyridyl) piperazine have been explored .

Scientific Research Applications

Synthesis and Biological Activity

  • Cardiotropic Activity : A group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including derivatives similar to 1-(4-Isopropoxybenzyl)piperazine, were synthesized and evaluated for their cardiotropic activity. The most active compound exhibited significant antiarrhythmic activity in specific arrhythmia models (Mokrov et al., 2019).
  • Antibacterial Activities : Piperazine compounds, including 1,4-disubstituted piperazines, have been synthesized and tested for their antibacterial activities. They have demonstrated enhanced antimicrobial activities against drug-resistant bacterial strains (Shroff et al., 2022).

Chemical Analysis and Characterization

  • Chemical and Spectral Characterization : New derivatives, including piperazine compounds, were synthesized and characterized based on their chemical and spectral properties. The characterization involved understanding their stability and performance in specific applications, like as antioxidants in base fuels (Desai et al., 2002).

Potential Therapeutic Applications

  • Antihypertensive Agents : 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, structurally related to 1-(4-Isopropoxybenzyl)piperazine, were synthesized and proposed as dual antihypertensive agents. The compounds were synthesized in free base forms and transformed into hydrochloride salts for further evaluation (Marvanová et al., 2016).
  • Antimicrobial Agents : Novel compounds derived from triazole and containing piperazine carboxamides were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

Future Directions

Piperazine derivatives, including 1-(4-Isopropoxybenzyl)piperazine, are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Future research may focus on the synthesis of piperazine derivatives, including methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

properties

IUPAC Name

1-[(4-propan-2-yloxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFKNKGWFGWBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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